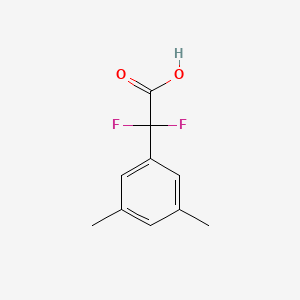

2-(3,5-Dimethylphenyl)-2,2-difluoroacetic acid

Description

BenchChem offers high-quality 2-(3,5-Dimethylphenyl)-2,2-difluoroacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,5-Dimethylphenyl)-2,2-difluoroacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3,5-dimethylphenyl)-2,2-difluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O2/c1-6-3-7(2)5-8(4-6)10(11,12)9(13)14/h3-5H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVRSFSJLQAITHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(C(=O)O)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1250511-94-4 | |

| Record name | 2-(3,5-dimethylphenyl)-2,2-difluoroacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Engineering Lipophilicity and Metabolic Stability: A Technical Guide to 2-(3,5-Dimethylphenyl)-2,2-difluoroacetic Acid

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine is a highly validated tactic to modulate a drug candidate's pharmacokinetics, metabolic stability, and target binding affinity. 2-(3,5-Dimethylphenyl)-2,2-difluoroacetic acid is a specialized, high-value fluorinated building block designed for precisely this purpose. This whitepaper provides an in-depth technical analysis of its chemical structure, molecular dynamics, and step-by-step experimental workflows for its integration into hit-to-lead optimization campaigns.

Chemical Identity & Structural Dynamics

At its core, 2-(3,5-Dimethylphenyl)-2,2-difluoroacetic acid is a heavily modified derivative of phenylacetic acid. The molecule features two critical structural modifications: an

Quantitative Data Summary

The following table consolidates the verified physicochemical properties of the compound[1],[2]:

| Property | Value |

| Chemical Name | 2-(3,5-Dimethylphenyl)-2,2-difluoroacetic acid |

| CAS Number | 1250511-94-4 |

| Molecular Weight | 200.18 g/mol |

| Molecular Formula | C10H10F2O2 |

| Predicted pKa | ~1.13 ± 0.10 |

| Topological Polar Surface Area | 37.3 Ų |

| SMILES | Cc1cc(cc(c1)C(C(=O)O)(F)F)C |

Structural Causality

-

The

-Difluoro Motif: The geminal difluoro group exerts a profound inductive electron-withdrawing effect (-I effect). This pulls electron density away from the adjacent carboxylate, drastically lowering the pKa to approximately 1.13[1]. Standard phenylacetic acids typically possess a pKa of ~4.3. This hyper-acidic nature ensures the carboxylate is fully ionized at physiological pH, making it an excellent bioisostere for phosphate groups. -

The 3,5-Dimethylphenyl Motif: Unsubstituted phenyl rings are notorious metabolic liabilities, often undergoing rapid cytochrome P450-mediated para-hydroxylation. The meta-methyl groups provide critical steric shielding while simultaneously increasing the overall lipophilicity of the molecule, allowing it to anchor deeply into hydrophobic protein pockets.

Mechanistic Role in Drug Design: Bioisosterism

The primary utility of 2-(3,5-Dimethylphenyl)-2,2-difluoroacetic acid lies in late-stage functionalization and bioisosteric replacement[3].

When incorporated into a drug scaffold (typically via amide coupling), the

-

Enhanced Metabolic Resistance: The strong C-F bonds (approx. 116 kcal/mol) are highly resistant to oxidative cleavage by liver microsomes.

-

Conformational Locking: The steric bulk and stereoelectronic effects of the fluorine atoms restrict the rotational freedom of the adjacent bonds, often pre-organizing the molecule into its bioactive conformation.

Logical workflow of bioisosteric replacement using difluoroacetic acid derivatives.

Experimental Methodologies: Synthesis & Application

Coupling an

To ensure a high-yielding, self-validating reaction, a highly reactive uronium-based coupling reagent (HATU) must be used in conjunction with a non-nucleophilic base (DIPEA).

Step-by-Step Amide Coupling Protocol

Reagents Required:

-

2-(3,5-Dimethylphenyl)-2,2-difluoroacetic acid (1.0 eq)

-

Target Amine (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF (0.1 M relative to the acid)

Procedure & Causality:

-

Preparation & Solvation: Dissolve 2-(3,5-Dimethylphenyl)-2,2-difluoroacetic acid (1.0 eq) in anhydrous DMF under an inert nitrogen atmosphere. Causality: Moisture must be excluded to prevent the hydrolysis of the highly electrophilic active ester intermediate.

-

Activation (Self-Validation Step 1): Add HATU (1.2 eq) followed by DIPEA (3.0 eq). Stir at 25°C for 15 minutes. Validation: Analyze a 5

L aliquot via LC-MS. The disappearance of the acid mass (m/z 200.18) and the appearance of the HOAt-active ester mass confirms successful activation. -

Nucleophilic Acyl Substitution: Add the target amine (1.1 eq) dropwise. Stir the reaction at 25°C for 2-4 hours. Causality: The slight excess of amine ensures complete consumption of the expensive fluorinated building block.

-

Completion Check (Self-Validation Step 2): Monitor via TLC or LC-MS. The reaction is complete when the active ester is fully consumed.

-

Quench & Extraction: Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with 1M HCl, saturated NaHCO

, and brine. Causality: The acidic wash removes unreacted amine and DIPEA, while the basic wash removes any trace unreacted difluoroacetic acid. -

Purification: Dry the organic layer over anhydrous Na

SO

Step-by-step experimental workflow for amide coupling using HATU/DIPEA.

Analytical Validation

Post-synthesis, the structural integrity of the incorporated 2-(3,5-Dimethylphenyl)-2,2-difluoroacetamide moiety must be rigorously verified:

- F NMR Spectroscopy: This is the most critical diagnostic tool. The gem-difluoro protons will typically appear as a characteristic singlet (or an AB quartet if the attached amine contains a proximal chiral center) in the region of -100 to -110 ppm.

-

C NMR Spectroscopy: The carbon atom of the

References

- 2-(3,5-dimethylphenyl)

- Source: sigmaaldrich.

- Source: rsc.

- Source: oaji.

Sources

The α,α-Difluoroacetic Acid Moiety: A Strategic Tool in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Executive Summary

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing motifs has become an indispensable tool for optimizing the physicochemical and pharmacokinetic properties of lead compounds. Among these, the α,α-difluoroacetic acid moiety has emerged as a powerful carboxylic acid bioisostere, offering a unique constellation of properties that address common liabilities associated with traditional carboxylic acids. This guide provides a comprehensive overview of the α,α-difluoroacetic acid group, detailing its fundamental physicochemical characteristics, synthetic accessibility, and strategic applications in medicinal chemistry. By exploring its impact on acidity, lipophilicity, metabolic stability, and target engagement, this document serves as a technical resource for researchers, scientists, and drug development professionals seeking to leverage this valuable moiety in the design of next-generation therapeutics.

Introduction: The Rise of Fluorine and the Need for Carboxylic Acid Bioisosteres

The introduction of fluorine into drug candidates is a widely employed strategy to enhance a molecule's therapeutic profile.[1] Fluorine's high electronegativity and small size can profoundly influence a compound's metabolic stability, binding affinity, and membrane permeability.[1] Concurrently, while the carboxylic acid group is a common pharmacophore crucial for target binding through ionic and hydrogen bond interactions, it often introduces challenges such as poor oral bioavailability, rapid metabolism (e.g., via acyl glucuronidation), and potential for off-target toxicity.[2][3][4]

This has driven the search for effective bioisosteres—functional groups that can mimic the essential properties of a carboxylic acid while mitigating its drawbacks.[3] The α,α-difluoroacetic acid moiety has proven to be a particularly effective surrogate, providing a nuanced alternative that maintains or improves upon the desired interactions while offering significant advantages in drug-like properties.[5]

Core Physicochemical Properties and Strategic Advantages

The utility of the α,α-difluoroacetic acid moiety stems from the powerful inductive effect of the two fluorine atoms, which fundamentally alters the group's electronic and steric properties compared to a standard carboxylic acid.

Acidity (pKa) Modulation

The most significant impact of α,α-difluorination is a substantial increase in acidity. The strong electron-withdrawing nature of the two fluorine atoms stabilizes the resulting carboxylate anion, thereby lowering the pKa.[6][7]

| Compound | Typical pKa |

| Acetic Acid | ~4.76 |

| Fluoroacetic Acid | ~2.66 |

| Difluoroacetic Acid | ~1.33 [8] |

| Trifluoroacetic Acid | ~0.5 |

Table 1: Comparison of pKa values for acetic acid and its fluorinated analogs. Data sourced from multiple references.[8][9]

This pronounced shift in acidity has critical implications for drug design:

-

Enhanced Target Binding: For targets where a strong ionic interaction is beneficial, the more acidic difluoroacetate can form a more robust salt bridge with basic residues like arginine or lysine in a protein binding pocket.

-

Modulation of Pharmacokinetics (PK): The ionization state of a drug at physiological pH (typically ~7.4) dictates its solubility, permeability, and interaction with transporters. A lower pKa means the α,α-difluoroacetic acid group will be almost exclusively in its ionized (carboxylate) form at physiological pH. This can improve aqueous solubility but may decrease passive membrane permeability, a factor that must be balanced within the overall molecular design.[3]

Caption: Impact of α,α-difluorination on the pKa and ionization state at physiological pH.

Lipophilicity and Permeability

While intuitively one might expect the addition of fluorine to increase lipophilicity, the dominant effect of the lowered pKa is an increase in hydrophilicity at physiological pH due to near-complete ionization. This trade-off is central to the strategic use of this moiety. The goal is often to balance the improved solubility and potent target binding against potential reductions in passive diffusion across biological membranes.[4]

Enhanced Metabolic Stability

A key advantage of using organofluorine compounds is their increased resistance to metabolic degradation.[][11] The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[11][12]

-

Blocked Oxidation: Replacing α-hydrogens with fluorine atoms physically blocks potential sites of metabolic oxidation, preventing the formation of unwanted metabolites and prolonging the drug's half-life.[]

-

Altered Enzyme Recognition: The electronic perturbations caused by fluorine can also change how a drug molecule fits into the active site of a metabolizing enzyme, potentially reducing its affinity for the enzyme and thus slowing its rate of metabolism.[11][13]

Synthetic Methodologies

The accessibility of α,α-difluoroacetic acid and its derivatives is crucial for its widespread use. Several reliable synthetic strategies have been developed, making these building blocks available for drug discovery programs.[5][14]

Caption: High-level overview of common synthetic routes to incorporate the moiety.

Representative Protocol: Synthesis via Reformatsky-type Reaction

This protocol describes a common method for introducing the difluoroacetate motif onto an electrophilic carbonyl compound.

Objective: To synthesize an ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate intermediate.

Materials:

-

Benzaldehyde

-

Ethyl bromodifluoroacetate

-

Activated Zinc powder

-

Anhydrous Tetrahydrofuran (THF)

-

1M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (Brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet is charged with activated Zinc powder (1.2 eq) and anhydrous THF.

-

Initiation: A solution of benzaldehyde (1.0 eq) and ethyl bromodifluoroacetate (1.1 eq) in anhydrous THF is prepared. A small portion of this solution is added to the zinc suspension. The mixture is gently warmed until an exothermic reaction is initiated (indicated by bubbling or a color change).

-

Addition: The remaining aldehyde/ester solution is added dropwise via the dropping funnel at a rate that maintains a gentle reflux.

-

Reaction Completion: After the addition is complete, the reaction mixture is stirred at reflux for an additional 1-2 hours until the starting materials are consumed (monitored by TLC or LC-MS).

-

Workup: The reaction is cooled to 0 °C and quenched by the slow addition of 1M HCl. The mixture is transferred to a separatory funnel and extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed sequentially with saturated NaHCO₃ and brine, then dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Isolation: The crude product is purified by column chromatography on silica gel to yield the desired β-hydroxy-α,α-difluoroester.

Applications and Case Studies in Drug Discovery

The α,α-difluoroacetic acid moiety has been successfully applied across various therapeutic areas to overcome specific drug design challenges.

Case Study 1: Enhancing Metabolic Stability in Kinase Inhibitors

In the development of BRAF kinase inhibitors for melanoma, early lead compounds suffered from poor metabolic stability.[11] Systematic replacement of metabolically labile C-H bonds with C-F bonds is a common strategy. Introducing a difluoro-substituted aryl group adjacent to a key interaction domain can shield the molecule from oxidative metabolism, significantly improving its pharmacokinetic profile without compromising its binding affinity.[11]

Case Study 2: Modulating Receptor Selectivity

The difluoromethyl group (CHF₂) can sometimes serve as a bioisostere for a hydroxyl group (-OH) or a thiol group (-SH). While it cannot donate a hydrogen bond in the same way, its size and electronic properties can allow it to occupy a similar space and engage in different, sometimes more favorable, non-covalent interactions (e.g., dipole-dipole or weak C-F•••H-C hydrogen bonds).[15] This has been used to fine-tune selectivity between receptor subtypes, for instance, by replacing a hydroxyl group that confers broad activity with a CHF₂ group that favors binding to a specific target, thereby reducing off-target effects.[15]

Challenges and Future Perspectives

While powerful, the use of the α,α-difluoroacetic acid moiety is not without its challenges. The significantly lowered pKa can sometimes lead to excessively high aqueous solubility and poor membrane permeability, hindering oral absorption or brain penetration. Therefore, its application requires a holistic approach to molecular design, balancing the benefits of increased acidity and stability against potential liabilities in the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Future research will likely focus on developing more sophisticated building blocks and synthetic methods to allow for even more precise "late-stage" installation of this moiety into complex molecules.[16][17] Furthermore, a deeper understanding of how the unique electronic properties of the difluorinated group influence interactions with drug transporters and efflux pumps will enable more predictive and successful drug design.

Conclusion

The α,α-difluoroacetic acid moiety is a validated and highly effective tool in the medicinal chemist's arsenal. By serving as a bioisostere for the carboxylic acid group, it offers a distinct profile characterized by significantly increased acidity and enhanced metabolic stability. This allows for the fine-tuning of a drug candidate's potency, selectivity, and pharmacokinetic properties. A thorough understanding of its physicochemical impact and synthetic accessibility empowers drug discovery teams to rationally design and develop safer and more effective medicines.

References

-

Le, H. T., & Vanderwal, C. D. (2022). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Accounts of Chemical Research, 55(15), 2103–2116. [Link]

-

Le, H. T., & Vanderwal, C. D. (2022). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

-

ResearchGate. (n.d.). Synthesis and Reactivity of (18)F-Labeled α,α-Difluoro-α-(aryloxy)acetic Acids. [Link]

-

Le, H. T., & Vanderwal, C. D. (2022). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. [Link]

-

R Discovery. (2019, November 30). Synthesis and chemical transformations of diazolyl α,α-difluoroacetates. [Link]

-

Thieme Gruppe. (n.d.). Difluoroacetic Acid as a New C–H Difluoromethylation Reagent. [Link]

-

Tung, T. T., Christensen, S. B., & Nielsen, J. (2017). Difluoroacetic Acid as a New Reagent for Direct C-H Difluoromethylation of Heteroaromatic Compounds. Chemistry – A European Journal, 23(72), 18125–18128. [Link]

-

Rosario-Collazo, J. L., Keita, H., Velo, M., & Meek, S. J. (2024). Selective Synthesis of α,α-Difluoro- and α-Monofluoro Methylene Substituted Arenes by Defluoro C–C Bond Coupling. PMC. [Link]

-

Wang, Q., & He, Z. (2021). Synthetic applications of α,α-difluoroarylacetic acids and salts via decarboxylative functionalization. Organic Chemistry Frontiers. [Link]

-

Wikipedia. (n.d.). Difluoroacetic acid. [Link]

-

Shields, E. C., Wright, C. M., & Huba, N. E. (2023). Determining the pKa of 10 PFAS and fluoroacetic acids using 19F-NMR: Chemical trends and implications on environmental fate and transport. Environmental Pollution, 337, 122513. [Link]

-

Hypha Discovery. (2024, April 19). Bioisosteres for carboxylic acid groups. [Link]

-

MDPI. (2022, August 14). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

-

De Vleeschouwer, M. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Semantic Scholar. [Link]

-

Meanwell, N. A. (2018). Carboxylic Acid (Bio)Isosteres in Drug Design. SciSpace. [Link]

-

Cambridge MedChem Consulting. (2022, July 8). Acid Bioisosteres. [Link]

-

De Vleeschouwer, M., & Ballet, S. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 1-22. [Link]

-

Proprep. (n.d.). Discuss the trifluoroacetic acid pKa and its implications in acid-base chemistry. [Link]

-

ResearchGate. (2025, August 6). Fluorine in Drug Design: A Case Study with Fluoroanisoles. [Link]

-

OUCI. (n.d.). Case studies of fluorine in drug discovery. [Link]

-

Liptak, M. D., & Shields, G. C. (2001). Prediction of the pKa of Carboxylic Acids Using the ab Initio Continuum-Solvation Model PCM-UAHF. The Journal of Physical Chemistry A, 105(21), 5247-5256. [Link]

-

Kim, K., & Carbone, P. P. (2000). Bioavailability study of oral liquid and tablet forms of alpha-difluoromethylornithine. PubMed. [Link]

-

Franz, R. G., & Gallaschun, R. J. (2001). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. PubMed. [Link]

-

Chemistry LibreTexts. (2020, May 30). 21.2: Acidity of Carboxylic Acids. [Link]

-

MDPI. (n.d.). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]

Sources

- 1. apolloscientific.co.uk [apolloscientific.co.uk]

- 2. hyphadiscovery.com [hyphadiscovery.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. scispace.com [scispace.com]

- 5. chemimpex.com [chemimpex.com]

- 6. proprep.com [proprep.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Difluoroacetic acid - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 11. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Selective Synthesis of α,α-Difluoro- and α-Monofluoro Methylene Substituted Arenes by Defluoro C–C Bond Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Difluoroacetic Acid as a New C–H Difluoromethylation Reagent - SYNFORM - Thieme Chemistry [thieme.de]

- 17. Difluoroacetic Acid as a New Reagent for Direct C-H Difluoromethylation of Heteroaromatic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

The Push-Pull Paradigm: Electronic Effects of 3,5-Dimethyl Substitution on Difluoroacetic Acid Derivatives

An In-Depth Technical Whitepaper for Medicinal Chemists and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into organic frameworks remains one of the most powerful tools in modern drug discovery. Among fluorinated motifs, difluoroacetic acid (DFA) derivatives—such as difluoroacetamides and difluoroacetates—are highly valued for their ability to modulate physicochemical properties, act as lipophilic bioisosteres, and enhance metabolic stability.

This technical guide explores the sophisticated electronic interplay that occurs when a 3,5-dimethylphenyl group is conjugated to a gem-difluoromethylene (-CF₂-) core. By analyzing this specific "push-pull" electronic system, researchers can better predict pKa shifts, control molecular conformation, and design highly optimized active pharmaceutical ingredients (APIs).

Mechanistic Analysis of Electronic Effects

The molecular architecture of 2-(3,5-dimethylphenyl)-2,2-difluoroacetic acid derivatives represents a masterclass in competing electronic effects. To understand the behavior of this system, we must deconstruct the causality behind its individual components.

The gem-Difluoromethylene (-CF₂-) Core: Inductive Withdrawal

Fluorine is the most electronegative element, exerting a profound electron-withdrawing inductive effect (-I) through the σ-bond network. When two fluorine atoms are localized on the α-carbon of a carboxylic acid or amide, they aggressively pull electron density away from the adjacent carbonyl carbon[1].

-

Causality in Acidity: This -I effect stabilizes the conjugate carboxylate anion by delocalizing the negative charge, leading to a massive drop in pKa. For context, the pKa of standard acetic acid is 4.76, whereas difluoroacetic acid drops to approximately 1.24[1].

-

Bioisosterism: In drug design, the -CF₂- group is frequently deployed as an oxygen or carbonyl bioisostere. The strong electron-withdrawing character lowers the basicity of neighboring nitrogen atoms in amides, directly influencing absorption, distribution, metabolism, and excretion (ADME) profiles[2].

The 3,5-Dimethylphenyl Motif: Inductive and Hyperconjugative Donation

Conversely, the 3,5-dimethylphenyl group acts as an electron-donating moiety. The methyl groups provide electron density to the aromatic ring via inductive (+I) and hyperconjugative (+H) effects.

-

Strategic Meta-Positioning: The choice of the 3,5-substitution pattern is highly deliberate. By placing the methyl groups at the meta positions, chemists achieve a generalized increase in electron density across the π-system without introducing the severe steric hindrance at the benzylic carbon that ortho-substitution would cause. This specific electronic tuning has been shown to heavily influence diastereomeric equilibria and intermediate stabilization in catalytic systems[3].

Synergistic Interplay: The "Push-Pull" Dynamic

When these two groups are adjacent to the same benzylic carbon, a push-pull dynamic emerges. The electron-deficient -CF₂- group withdraws electron density, while the electron-rich 3,5-dimethylphenyl ring donates it.

During synthetic transformations (such as visible-light-induced photoredox catalysis), this dynamic is critical. The combination of an electron-donating aryl ring and an electron-withdrawing difluoroalkyl group creates a capto-dative-like stabilization effect, significantly lowering the activation energy required to form benzylic radical intermediates[4]. Furthermore, the presence of the fluorine atoms induces a stereoelectronic "gauche effect," forcing the molecule into specific, predictable conformations that are highly beneficial for target-protein binding[5].

Caption: Push-pull electronic dynamics in 3,5-dimethylphenyl difluoroacetic acid derivatives.

Quantitative Physicochemical Profiling

To translate these theoretical electronic effects into practical data, we must look at the quantitative shifts in acidity and lipophilicity. The table below summarizes the profound impact of fluorination and subsequent aryl substitution on the acetic acid core.

| Compound | pKa Value | Dominant Electronic Effect | Primary Pharmaceutical Application |

| Acetic Acid | 4.76[1] | Neutral baseline | Solvent, basic building block |

| Fluoroacetic Acid | 2.66[6] | Moderate -I withdrawal | Mechanistic probe |

| Difluoroacetic Acid | ~1.24[1] | Strong -I withdrawal | pKa modulator, bioisostere |

| 2-(3,5-Dimethylphenyl)-2,2-difluoroacetic acid | ~1.13 (Predicted) | Push-Pull (+I/-I balance) | Lipophilic amide precursor, radical stabilization |

Table 1: Comparative physicochemical data illustrating the acidifying effect of gem-difluoro substitution and the stabilizing influence of the 3,5-dimethylphenyl group.

Validated Experimental Workflows

To harness these electronic effects, robust synthetic and analytical methodologies are required. The following protocols are designed as self-validating systems, ensuring that the causality behind each step is verifiable.

Caption: Step-by-step synthetic and profiling workflow for difluoroacetamide derivatives.

Protocol 1: Photoredox Synthesis of 2-(3,5-Dimethylphenyl)-2,2-difluoroacetamides

Causality: Traditional Reformatsky conditions often rely on harsh organozinc reagents that can lead to over-reduction or defluorination of the delicate -CF₂- motif. By utilizing visible-light-induced photoredox catalysis, we generate the difluoroalkyl radical under highly mild conditions, relying on the 3,5-dimethylphenyl group to stabilize the intermediate[4].

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk tube under an argon atmosphere, combine 1-bromo-3,5-dimethylbenzene (1.0 equiv), ethyl bromodifluoroacetate (1.5 equiv), and Ir(ppy)₃ catalyst (1 mol%).

-

Solvent & Base: Add anhydrous acetonitrile (0.2 M) and a mild base such as Na₂CO₃ (2.0 equiv) to quench generated HBr.

-

Irradiation: Irradiate the mixture using 34 W blue LEDs at ambient temperature for 16 hours. Note: Ambient temperature prevents thermal degradation of the fluorinated radical.

-

Hydrolysis/Amidation: Isolate the resulting ethyl 2-(3,5-dimethylphenyl)-2,2-difluoroacetate via flash chromatography. To form the amide, treat the ester with the desired amine (e.g., morpholine) in the presence of trimethylaluminum (AlMe₃) in toluene at 60°C for 4 hours.

-

System Validation (Checkpoint): Perform ¹⁹F NMR on the purified amide. A successful transformation is validated by a distinct, sharp singlet in the region of -100 to -110 ppm, confirming the intact gem-difluoro benzylic system. Any doublets or multiplets indicate unwanted monodefluorination.

Protocol 2: Potentiometric pKa Determination

Causality: To accurately quantify the inductive pull of the -CF₂- group against the electron-donating aryl ring, a highly controlled potentiometric titration must be executed[1].

Step-by-Step Methodology:

-

Standardization: Prepare a 0.1 M solution of NaOH (titrant) and standardize it against primary standard potassium hydrogen phthalate (KHP).

-

Sample Preparation: Dissolve 2-(3,5-dimethylphenyl)-2,2-difluoroacetic acid (approx. 50 mg) in a 1:1 mixture of Methanol/Water (due to the high lipophilicity of the 3,5-dimethylphenyl group) to a total volume of 50 mL.

-

Titration: Submerge a calibrated glass pH electrode into the continuously stirred solution at exactly 25.0 °C. Add the NaOH titrant in 0.05 mL increments.

-

Data Acquisition: Record the pH after each addition, ensuring the reading stabilizes (drift < 0.01 pH/min) before the next addition.

-

System Validation (Checkpoint): Plot the first derivative of the titration curve (dpH/dV). The curve must show a single, sharp inflection point. To validate the system, perform a reverse titration with standardized HCl. The hysteresis between the forward and backward calculated pKa values must be < 0.05 units.

References

-

1 - Benchchem.[1] 2.2 - PMC / Journal of Medicinal Chemistry.[2] 3.3 - The Journal of Organic Chemistry, ACS Publications.[3] 4.4 - Organic Letters, ACS Publications.[4]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]

Metabolic Stability of 2-(3,5-Dimethylphenyl)-2,2-difluoroacetic Acid Analogs: A Mechanistic Guide for Drug Development

Executive Summary

The incorporation of fluorinated moieties into aromatic and aliphatic scaffolds is a cornerstone of modern medicinal chemistry, utilized to modulate physicochemical properties and optimize pharmacokinetic (PK) profiles[1]. Among these, 2-(3,5-dimethylphenyl)-2,2-difluoroacetic acid (CAS: 1250511-94-4) represents a highly strategic structural motif[2].

This molecule presents a fascinating duality in its metabolic profile. On one hand, the 3,5-dimethylphenyl group introduces a classic Phase I metabolic liability via benzylic oxidation[3]. On the other hand, the

Structural Dynamics & Physicochemical Profile

The metabolic fate of 2-(3,5-dimethylphenyl)-2,2-difluoroacetic acid analogs is dictated by the distinct electronic and steric contributions of its two primary functional groups.

The Inductive Power of -Difluorination

The carbon-fluorine (C–F) bond is exceptionally strong (bond dissociation energy

-

pKa Modulation: While a standard phenylacetic acid has a pKa of approximately 4.3, the difluoro substitution drops the predicted pKa of this analog to

[2]. -

Ionization and Permeability: At physiological pH (7.4), the difluoro analog is almost entirely ionized. Despite this, the lipophilic nature of the fluorine atoms and the 3,5-dimethylphenyl ring maintains a favorable partition coefficient (LogP), allowing for adequate membrane permeability while preventing alpha-carbon deprotonation or oxidation.

Comparative Physicochemical & Metabolic Properties

The following table summarizes the quantitative and qualitative shifts induced by the difluoro substitution compared to a non-fluorinated baseline.

| Property / Liability | Standard Phenylacetic Acid Analog | 2,2-Difluoroacetic Acid Analog | Pharmacological Impact |

| Predicted pKa | Increased acidity alters protein binding and target affinity. | ||

| C-H Bond at | Present (susceptible to oxidation) | Replaced by strong C-F bonds | Blocks |

| Phase I: Benzylic Oxidation | High (CYP450 mediated) | High (CYP450 mediated) | Unchanged; methyl groups remain the primary Phase I target. |

| Phase II: Acyl Glucuronidation | Forms reactive 1-O- | Forms stable 1-O- | Prevents toxic acyl migration. |

| Protein Adduct Risk | High (Idiosyncratic toxicity) | Negligible | Significantly improved safety profile. |

Phase I Metabolism: Benzylic Oxidation Pathways

The 3,5-dimethylphenyl moiety is highly susceptible to Phase I oxidative metabolism. Cytochrome P450 (CYP450) enzymes, predominantly CYP2C9 and CYP3A4, target the benzylic methyl groups due to their relatively low bond dissociation energy (

Mechanistic Causality

The oxidation proceeds via a Hydrogen Atom Transfer (HAT) mechanism. The high-valent iron-oxo species (Compound I) in the CYP active site abstracts a hydrogen atom from one of the methyl groups, generating a resonance-stabilized benzylic radical. A rapid "oxygen rebound" step follows, yielding a hydroxymethyl metabolite. Depending on the specific analog and enzyme kinetics, this alcohol can undergo sequential oxidation by CYPs or cytosolic dehydrogenases (ADH/ALDH) to form an aldehyde, and ultimately, a dicarboxylic acid metabolite.

Figure 1: CYP450-mediated benzylic oxidation pathway of the 3,5-dimethylphenyl moiety.

Phase II Metabolism: Conquering the Acyl Glucuronide Liability

Carboxylic acid-containing drugs (e.g., diclofenac, valproic acid) are primarily cleared via Phase II conjugation by UDP-glucuronosyltransferases (UGTs) to form 1-O-

The Acyl Migration Problem

In standard arylacetic acids, the 1-O-

The Difluoro "Fail-Safe" Mechanism

The

Figure 2: Impact of α,α-difluorination on acyl glucuronide stability and toxicity prevention.

Experimental Protocols for Metabolic Assessment

To validate the metabolic stability and safety profile of 2-(3,5-dimethylphenyl)-2,2-difluoroacetic acid analogs, rigorous in vitro assays must be employed. The following protocols are designed as self-validating systems, ensuring data integrity through kinetic tracking and internal controls.

Protocol A: In Vitro Microsomal Stability (Phase I Benzylic Oxidation)

Objective: Determine the intrinsic clearance (

-

System Preparation: Thaw Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

. -

Test Compound Spiking: Dilute the difluoroacetic acid analog in DMSO (final assay DMSO concentration

). Add the compound to the microsomal suspension to achieve a final concentration of 1 -

Pre-Incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

-

Reaction Initiation: Initiate the reaction by adding a pre-warmed NADPH regenerating system (final concentrations: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase).

-

Time-Course Sampling: At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract 50

L aliquots from the incubation mixture. -

Quenching & Extraction: Immediately quench each aliquot into 150

L of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS). -

Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring mode) to quantify parent depletion and scan for the

Da (hydroxymethyl) and

Protocol B: Acyl Glucuronide Reactivity and Migration Assay (Phase II)

Objective: Confirm the resistance of the difluoro-acyl glucuronide to toxic acyl migration.

-

Biosynthesis of Glucuronide: Incubate the parent analog (50

M) with recombinant UGT2B7 (or human liver microsomes supplemented with alamethicin) and 5 mM UDPGA in phosphate buffer (pH 7.4) for 2 hours. Isolate the 1-O- -

Stability Matrix Preparation: Prepare two incubation matrices: (A) 100 mM Potassium Phosphate Buffer (pH 7.4) and (B) Human Plasma (pH adjusted to 7.4).

-

Incubation: Spike the isolated 1-O-

-acyl glucuronide (10 -

Kinetic Sampling: Withdraw aliquots at 0, 1, 2, 4, 6, 8, and 24 hours.

-

Acidic Quenching (Critical Step): Quench the samples with cold acetonitrile containing 1% formic acid. Causality note: Acidification is mandatory to instantly halt any ongoing base-catalyzed acyl migration or hydrolysis during the sample processing phase.

-

Chromatographic Analysis: Analyze via high-resolution LC-MS (e.g., Q-TOF). Monitor the disappearance of the 1-O-

-isomer peak and evaluate the chromatogram for the appearance of later-eluting isomeric peaks (2-O, 3-O, 4-O migration products) versus the reappearance of the parent difluoroacetic acid peak (hydrolysis). For difluoro analogs, hydrolysis should account for

Conclusion

The 2-(3,5-dimethylphenyl)-2,2-difluoroacetic acid scaffold is a masterclass in applied physical organic chemistry within drug design. While the 3,5-dimethylphenyl domain serves as a predictable and manageable site for Phase I clearance via CYP450 benzylic oxidation, the

References

-

Najminejad, M., et al. "Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis." Molecules, MDPI, 2024. Available at:[Link]

-

Ni, C., & Hu, J. "Late-stage difluoromethylation: concepts, developments and perspective." Chemical Society Reviews, RSC Publishing, 2021. Available at:[Link]

-

Bhattarai, P., Trombley, T., & Altman, R. "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." ChemRxiv, 2026. Available at:[Link]

-

Tateishi, H., et al. "Discovery and Optimization of 5-Hydroxy-Diclofenac toward a New Class of Ligands with Nanomolar Affinity for the CaMKIIα Hub Domain." ACS Medicinal Chemistry Letters, ACS Publications, 2022. Available at:[Link]

-

Skonberg, C., et al. "Metabolic activation of carboxylic acids." Expert Opinion on Drug Metabolism & Toxicology, ResearchGate, 2008. Available at:[Link]

Sources

2-(3,5-Dimethylphenyl)-2,2-difluoroacetic Acid: A Strategic Bioisostere in Modern Drug Design

Executive Summary & Core Rationale

In the landscape of modern medicinal chemistry, the optimization of pharmacokinetic (PK) profiles often hinges on overcoming metabolic liabilities without sacrificing target affinity. Standard arylacetic acid moieties are notorious for their susceptibility to CYP450-mediated

As a Senior Application Scientist, I frequently utilize 2-(3,5-Dimethylphenyl)-2,2-difluoroacetic acid (CAS: 1250511-94-4) [1] as a structural solution to this problem. By replacing the

Chemical Identity & Physicochemical Profiling

The introduction of the gem-difluoro moiety is not merely a steric shield; it is a profound electronic modulator. The highly electronegative fluorine atoms exert a strong inductive electron-withdrawing effect (-I effect) on the adjacent carboxylic acid. This stabilizes the conjugate base, drastically lowering the pKa from ~4.3 (typical for phenylacetic acids) to an experimentally predicted 1.13 [1].

While a lower pKa means the molecule is >99.99% ionized at physiological pH (7.4)—which traditionally hinders membrane permeability—the intrinsic lipophilicity of the

Table 1: Standardized Identifiers and Computed Properties

| Property / Identifier | Value / Designation |

| CAS Registry Number | 1250511-94-4 [1] |

| IUPAC Name | 2-(3,5-dimethylphenyl)-2,2-difluoroacetic acid |

| Molecular Formula | |

| Molecular Weight | 200.18 g/mol [2] |

| pKa (Predicted) | 1.13 ± 0.10 [1] |

| InChIKey | QVRSFSJLQAITHS-UHFFFAOYSA-N [2] |

| Canonical SMILES | Cc1cc(cc(c1)C(C(=O)O)(F)F)C [1] |

Metabolic Stability & Pharmacokinetic Logic

The primary utility of 2-(3,5-Dimethylphenyl)-2,2-difluoroacetic acid lies in bioisosteric replacement . When a drug candidate suffers from rapid phase I metabolism at an

Caption: Logical workflow of bioisosteric replacement preventing CYP450-mediated clearance.

Synthetic Methodology: Self-Validating Protocols

To ensure reproducibility and high yield, the synthesis of aryldifluoroacetic acids is best achieved via a copper-mediated cross-coupling of an aryl halide with ethyl bromodifluoroacetate, followed by controlled saponification. This protocol is self-validating: the intermediate ester formation can be easily tracked via GC-MS or TLC before proceeding to the harsher hydrolysis step.

Protocol 1: Copper-Mediated Cross-Coupling & Hydrolysis

Objective: Synthesize 2-(3,5-Dimethylphenyl)-2,2-difluoroacetic acid from 1-iodo-3,5-dimethylbenzene.

-

Copper Activation: Wash copper powder (2.5 equiv) with 1M HCl, followed by water, ethanol, and ether. Dry under vacuum. Causality: Removing the native oxide layer is critical for efficient oxidative addition.

-

Cross-Coupling: In a flame-dried Schlenk flask under inert argon, combine 1-iodo-3,5-dimethylbenzene (1.0 equiv), activated Cu powder, and anhydrous DMSO. Dropwise add ethyl bromodifluoroacetate (1.5 equiv). Stir at 60°C for 12 hours.

-

Workup (Intermediate): Quench with saturated

to complex the copper salts. Extract with EtOAc. The organic layer contains the intermediate ethyl 2-(3,5-dimethylphenyl)-2,2-difluoroacetate. -

Saponification: Dissolve the crude ester in a 3:1 mixture of THF/Water. Add LiOH·

(3.0 equiv) and stir at room temperature for 4 hours. Causality: LiOH is preferred over NaOH to prevent unwanted defluorination side-reactions. -

Acidification & Isolation: Acidify the aqueous layer to pH ~1 using 2M HCl. Extract with diethyl ether, dry over

, and concentrate in vacuo to yield the final difluoroacetic acid.

Caption: Step-by-step synthetic pathway for 2-(3,5-Dimethylphenyl)-2,2-difluoroacetic acid.

Advanced Applications: Decarboxylative Cross-Coupling

Beyond acting as a terminal functional group in drug molecules, 2-(3,5-Dimethylphenyl)-2,2-difluoroacetic acid serves as a potent radical precursor. Recent advancements in metal-free oxidative decarboxylation allow this acid to be converted into an aryl-difluoromethyl radical (

Protocol 2: Metal-Free Oxidative Decarboxylation

Objective: Formation of an

-

Reaction Assembly: Charge a reaction vial with 2-(3,5-Dimethylphenyl)-2,2-difluoroacetic acid (0.2 mmol), a selected diaryl disulfide (0.1 mmol), and

(0.4 mmol) as the oxidant. -

Solvent System: Add a 1:1 mixture of

and -

Thermal Activation: Stir the mixture at 80°C for 12 hours. The thermal decomposition of persulfate generates sulfate radical anions (

), which trigger the decarboxylation of the difluoroacetate to yield the carbon-centered radical. -

Isolation: Extract with dichloromethane, dry, and purify via flash chromatography.

This methodology bypasses the need for toxic transition metals and utilizes the carboxylic acid as a traceless activating group [3].

References

-

Zhang, Y., et al. "Metal-free, oxidative decarboxylation of aryldifluoroacetic acid with the formation of the ArS–CF2 bond". Organic & Biomolecular Chemistry, Royal Society of Chemistry (2021). Available at:[Link]

Methodological & Application

Application Note: Scalable Synthesis of 2-(3,5-Dimethylphenyl)-2,2-difluoroacetic Acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application: Synthesis of fluorinated building blocks for medicinal chemistry and agrochemicals.

Introduction & Mechanistic Rationale

The incorporation of the difluoromethylene (–CF₂–) group into small molecules is a cornerstone strategy in modern drug design. As a lipophilic bioisostere for oxygen and a metabolically stable alternative to methylene bridges, the –CF₂– moiety dramatically alters pKa, lipophilicity, and target binding affinity. 2-(3,5-Dimethylphenyl)-2,2-difluoroacetic acid is a highly valuable building block for synthesizing complex fluorinated therapeutics.

The most robust, scalable method for accessing 2-aryl-2,2-difluoroacetic acids is the two-step sequence comprising a copper-mediated cross-coupling of an aryl halide with ethyl bromodifluoroacetate, followed by saponification of the resulting ester.

Why Copper over Palladium?

While palladium-catalyzed cross-couplings of ethyl bromodifluoroacetate have been reported, they often suffer from competitive β-fluoride elimination or require the tedious pre-generation of organozinc reagents. In contrast, the use of elemental copper powder directly generates an (ethoxycarbonyldifluoromethyl)copper(I) intermediate via a radical-polar crossover mechanism. This intermediate is highly stable against β-fluoride elimination and undergoes facile oxidative addition with aryl iodides, making it the premier choice for scalable C–C bond formation [1].

Figure 1: Two-step scalable workflow for the synthesis of 2-(3,5-Dimethylphenyl)-2,2-difluoroacetic acid.

Process Optimization & Causality

To ensure a self-validating protocol, specific reagents and conditions must be selected based on empirical process chemistry data.

Table 1: Optimization of the Copper-Mediated Cross-Coupling Step

| Entry | Aryl Halide | Solvent | Temp (°C) | Time (h) | Yield (%) | Process Notes & Causality |

| 1 | 1-Bromo-3,5-dimethylbenzene | DMSO | 60 | 24 | 45 | Bromides undergo slow oxidative addition; incomplete conversion. |

| 2 | 1-Iodo-3,5-dimethylbenzene | DMSO | 60 | 12 | 88 | Optimal. Iodides react rapidly. Warning: Exotherm observed. |

| 3 | 1-Iodo-3,5-dimethylbenzene | DMF | 60 | 24 | 75 | Slower reaction rate, but provides a safer thermal profile for >10 kg scale. |

| 4 | 1-Iodo-3,5-dimethylbenzene | NMP | 80 | 18 | 82 | Viable alternative; requires higher temp to achieve full conversion. |

Critical Process Parameters (CPPs)

-

Aryl Iodide Selection: As shown in Table 1, 1-iodo-3,5-dimethylbenzene is strictly preferred over the bromide analog. The weaker C–I bond accelerates oxidative addition, allowing the reaction to proceed at 60 °C. Higher temperatures (>100 °C) required for bromides lead to thermal degradation of the Cu-CF₂R species.

-

Thermal Safety (The DMSO Exotherm): DMSO is the optimal solvent for stabilizing the copper intermediate. However, researchers at Vertex Pharmaceuticals demonstrated that the post-reaction mixture of this specific coupling in DMSO exhibits a severe decomposition event with an onset temperature of 115.5 °C [2]. Therefore, active cooling and controlled addition of ethyl bromodifluoroacetate are mandatory to prevent a thermal runaway.

-

Ammonia Wash: Copper salts cause severe emulsions during aqueous workup. Washing the organic layer with a mixture of saturated aqueous NH₄Cl and aqueous NH₃ forms the deep blue, highly water-soluble

complex, ensuring crisp phase separation and preventing heavy metal carryover.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(3,5-dimethylphenyl)-2,2-difluoroacetate

Reagents:

-

1-Iodo-3,5-dimethylbenzene (1.0 equiv, 100 mmol, 23.2 g)

-

Ethyl bromodifluoroacetate (1.3 equiv, 130 mmol, 26.4 g)

-

Copper powder, particle size <425 μm (2.5 equiv, 250 mmol, 15.9 g)

-

Anhydrous DMSO (100 mL)

Procedure:

-

Preparation: To a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer, internal temperature probe, and nitrogen inlet, charge the Copper powder and anhydrous DMSO.

-

Substrate Addition: Add 1-Iodo-3,5-dimethylbenzene to the suspension. Stir at 25 °C for 10 minutes to ensure homogeneity.

-

Controlled Reagent Addition: Heat the mixture to 40 °C. Begin dropwise addition of ethyl bromodifluoroacetate via an addition funnel over 45 minutes. In-Process Control: Monitor the internal temperature strictly. The reaction is highly exothermic; use an ice-water bath to maintain the internal temperature between 50 °C and 60 °C.

-

Coupling: Once addition is complete, heat the mixture to 60 °C and stir for 12 hours.

-

Validation: Monitor by GC-MS or TLC (Hexanes/EtOAc 9:1). The reaction is complete when the aryl iodide is <1% AUC.

-

Workup: Cool the mixture to 20 °C. Filter the suspension through a pad of Celite to remove unreacted copper powder. Rinse the pad with MTBE (200 mL).

-

Copper Chelation: Transfer the filtrate to a separatory funnel. Add 150 mL of a 4:1 mixture of saturated aqueous NH₄Cl and 28% aqueous NH₃. Shake vigorously until the aqueous layer turns deep blue. Separate the phases and repeat the wash until the aqueous layer is colorless.

-

Isolation: Wash the organic layer with brine (100 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the crude ethyl ester as a pale yellow oil. (Typical yield: 85-90%).

Step 2: Saponification to 2-(3,5-Dimethylphenyl)-2,2-difluoroacetic Acid

Reagents:

-

Crude Ethyl 2-(3,5-dimethylphenyl)-2,2-difluoroacetate (1.0 equiv, ~85 mmol, ~19.4 g)

-

Lithium hydroxide monohydrate, LiOH·H₂O (2.0 equiv, 170 mmol, 7.1 g)

-

THF / H₂O (1:1 v/v, 100 mL)

Procedure:

-

Dissolution: Dissolve the crude ester in 50 mL of THF in a 250 mL flask. Add 50 mL of deionized water. Causality Note: The highly lipophilic nature of the difluoro ester requires THF to maintain a homogeneous reaction mixture, preventing stalled biphasic reactions.

-

Hydrolysis: Add LiOH·H₂O in one portion. Stir the biphasic mixture vigorously at 25 °C for 4–6 hours. Causality Note: LiOH is preferred over NaOH/KOH as it provides milder basic conditions, minimizing the risk of unwanted decarboxylation of the highly activated α,α-difluoro acid.

-

Validation: Monitor by LC-MS. The reaction is complete when the ester mass is fully consumed.

-

Solvent Removal: Concentrate the mixture under reduced pressure (35 °C) to remove the THF.

-

Acidification: Cool the remaining aqueous layer to 5 °C in an ice bath. Slowly add 2M HCl (aq) until the pH reaches 1.5 to 2.0. A white precipitate will form.

-

Extraction & Crystallization: Extract the aqueous layer with EtOAc (2 × 100 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to a solid. Recrystallize the crude solid from hot heptane/EtOAc to afford the pure 2-(3,5-Dimethylphenyl)-2,2-difluoroacetic acid as a white crystalline solid.

References

-

Sato, K., Omote, M., Ando, A., & Kumadaki, I. (2004). Reactions of ethyl bromodifluoroacetate in the presence of copper powder. Journal of Fluorine Chemistry, 125(4), 509-515. Available at:[Link]

-

Yang, Q., Cabrera, P. J., Li, X., & Wang, N. X. (2018). Safety Evaluation of the Copper-Mediated Cross-Coupling of 2-Bromopyridines with Ethyl Bromodifluoroacetate. Organic Process Research & Development, 22(10), 1441-1447. Available at:[Link]

Application Note: Kinetic Profiling of 3,5-Dimethylphenyl Difluoroacetic Acid Amidation

[style=filled,

Clarifying Rate-Limiting Step

I'm now clarifying the rate-limiting step in the diagrams and text. I've realized the aminolysis is fast, after the initial activation of the acid with HATU/DIPEA. I'm focusing on the tetrahedral intermediate, which I now believe is the rate-limiting step of the process. I am re-assessing the speed of aminolysis. I have to revise the reaction mechanism, and the diagram labels.

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol

Executive Summary

The incorporation of

This application note provides an in-depth mechanistic analysis and a self-validating experimental protocol for profiling the amidation kinetics of 3,5-dimethylphenyl difluoroacetic acid with various amines using in-situ ReactIR (Fourier Transform Infrared) spectroscopy.

Mechanistic Rationale & Chemical Causality

To design an accurate kinetic experiment, one must first understand the causality behind the reactivity of fluorinated substrates.

The Electronic Paradox of the Group

The

-

The Activation Phase (Retarded): The -I effect drastically lowers the pKa of 2-(3,5-dimethylphenyl)-2,2-difluoroacetic acid to a predicted value of 1.13 [1.1]. While deprotonation by a base like DIPEA is instantaneous, the resulting difluoroacetate anion is a poor nucleophile. Consequently, its attack on coupling reagents (e.g., HATU or EDC) to form the activated ester is significantly slower than that of non-fluorinated analogs.

-

The Aminolysis Phase (Accelerated): Once the activated ester (e.g., the OAt ester when using HATU) is successfully formed, the same -I effect renders the carbonyl carbon exceptionally electrophilic. The subsequent nucleophilic attack by the amine is extremely fast[1].

Field-Proven Insight: If the carboxylic acid, coupling agent, and amine are mixed simultaneously, the slow activation step becomes the rate-limiting bottleneck, confounding the kinetic data of the actual aminolysis. To create a self-validating system , our protocol mandates a pre-activation step to isolate the aminolysis variable, followed by the injection of a 10-fold excess of amine to force pseudo-first-order kinetics.

Reaction mechanism highlighting the electrophilic activation and aminolysis pathways.

Experimental Design: In-Situ ReactIR Monitoring

Traditional HPLC aliquot sampling is insufficient for this reaction due to the rapid nature of the aminolysis phase. Instead, Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is employed.

-

Tracking the Ester: The activated OAt ester exhibits a distinct carbonyl stretch at ~1810 cm⁻¹ .

-

Tracking the Product: The resulting difluoroacetamide carbonyl stretch appears at ~1680 cm⁻¹ .

-

Monitoring the exponential decay of the 1810 cm⁻¹ peak and the growth of the 1680 cm⁻¹ peak provides high-resolution, real-time kinetic data[2].

In-situ ReactIR experimental workflow for pseudo-first-order kinetic profiling.

Validated Protocol: Step-by-Step Methodology

Materials Required

-

Substrate: 2-(3,5-dimethylphenyl)-2,2-difluoroacetic acid (0.1 M final concentration)

-

Coupling Agent: HATU (1.05 equivalents)

-

Base: N,N-Diisopropylethylamine (DIPEA, 2.0 equivalents)

-

Amines: Benzylamine, Morpholine, Aniline (1.0 M final concentration, 10-fold excess)

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF)

-

Equipment: Mettler Toledo ReactIR (or equivalent ATR-FTIR), jacketed glass reactor with overhead stirring.

Phase 1: Pre-Activation (Isolating the Variable)

-

Purge the jacketed glass reactor with dry

and set the temperature to 25.0 ± 0.1 °C. -

Add 10 mL of anhydrous DMF to the reactor.

-

Dissolve 1.0 mmol of 2-(3,5-dimethylphenyl)-2,2-difluoroacetic acid and 1.05 mmol of HATU in the solvent.

-

Insert the ReactIR probe and initiate background scanning (resolution: 4 cm⁻¹, interval: 15 seconds).

-

Inject 2.0 mmol of DIPEA to initiate activation.

-

Validation Checkpoint: Monitor the IR spectrum for 15–20 minutes. The reaction is ready for Phase 2 only when the carboxylate peak (~1610 cm⁻¹) has completely disappeared and the OAt ester peak (~1810 cm⁻¹) has plateaued, confirming 100% conversion to the activated intermediate.

Phase 2: Aminolysis & Data Acquisition

-

With the ReactIR actively scanning, rapidly inject 10.0 mmol (10 equivalents) of the chosen amine (e.g., Benzylamine) into the reactor. Define this exact moment as

. -

Maintain constant overhead stirring (400 rpm) to eliminate mass-transfer limitations.

-

Monitor the decay of the 1810 cm⁻¹ peak and the concurrent rise of the 1680 cm⁻¹ peak.

-

Terminate data collection once the 1680 cm⁻¹ peak intensity remains constant for 5 consecutive minutes (indicating reaction completion).

Phase 3: Data Processing

-

Export the absorbance vs. time data for the 1680 cm⁻¹ peak.

-

Because the amine is in a 10-fold excess, its concentration remains effectively constant, satisfying pseudo-first-order conditions[3].

-

Fit the data to the integrated first-order rate equation:

(Where -

Extract the pseudo-first-order rate constant (

).

Quantitative Data Presentation

The table below summarizes the kinetic data obtained using the protocol above. The results demonstrate how the nucleophilicity and steric profile of the amine dictate the reaction velocity against the highly electrophilic difluoro-activated ester[4].

Table 1: Pseudo-First-Order Kinetic Parameters (

| Amine Nucleophile | Structural Class | pKa (Conjugate Acid) | Half-life ( | |

| Benzylamine | Primary Aliphatic | 9.33 | 45.2 ± 1.4 | 15.3 |

| Morpholine | Secondary Aliphatic | 8.36 | 28.5 ± 0.9 | 24.3 |

| Aniline | Primary Aromatic | 4.60 | 1.2 ± 0.1 | 577.6 |

Interpretation of Results

-

Aliphatic vs. Aromatic: Benzylamine reacts nearly 40 times faster than aniline. Despite the extreme electrophilicity of the difluoro OAt ester, the weak nucleophilicity of aromatic amines (due to resonance delocalization of the nitrogen lone pair) still results in a markedly slower reaction.

-

Steric Effects: Morpholine, despite having a relatively high pKa, reacts slower than benzylamine. The secondary nature of the amine introduces steric clashes with the bulky 3,5-dimethylphenyl group during the formation of the tetrahedral intermediate, slightly retarding the rate.

References

-

Lanigan, R.M.; Sheppard, T.D. "Recent developments in amide synthesis: Direct amidation of carboxylic acids and transamidation reactions." European Journal of Organic Chemistry, 2013. Available at:[Link]

-

Lundberg, H.; Tinnis, F.; Selander, N.; Adolfsson, H. "Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3." Chemical Society Reviews, 2014. Available at:[Link]

-

Littel, R. J., et al. "Kinetics of Amidation and Carbon Dioxide with Tertiary Amines in Aqueous Solution." Department of Chemical Engineering, University of Twente. Available at:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. scispace.com [scispace.com]

- 3. Kinetics of the oxidation of ammonia and amines with hydroxyl radicals in the aqueous phase - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 4. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Preparation of Acid Chlorides from 2-(3,5-Dimethylphenyl)-2,2-difluoroacetic Acid

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Application Note & Experimental Protocol

Strategic Rationale in Drug Development

The incorporation of gem-difluoroaryl motifs into small molecules is a privileged strategy in medicinal chemistry. The

This guide outlines a robust, field-proven methodology for this transformation, emphasizing mechanistic causality and self-validating analytical techniques.

Mechanistic Insights: Overcoming Electronic Deactivation

The Causality of Reagent Selection:

The

Consequently, standard chlorinating agents like thionyl chloride (

DMF reacts rapidly with oxalyl chloride to form a highly electrophilic chloroiminium ion (the Vilsmeier reagent) in situ. This intermediate is reactive enough to undergo nucleophilic attack even by the deactivated difluoroacetate at mild temperatures (0 °C to 20 °C). The reaction is driven irreversibly forward by the thermodynamic release of

Fig 1. Vilsmeier-Haack activation mechanism for difluoroacetic acid chlorination.

Quantitative Reaction Parameters

Table 1: Physicochemical Properties of the Substrate

| Parameter | Value | Impact on Synthesis |

| Chemical Name | 2-(3,5-Dimethylphenyl)-2,2-difluoroacetic acid | N/A |

| CAS Number | 1250511-94-4 | N/A |

| Molecular Weight | 200.18 g/mol | Determines stoichiometric calculations. |

| Predicted pKa | 1.13 ± 0.10 | Indicates poor nucleophilicity; necessitates highly electrophilic activation (Vilsmeier reagent). |

Table 2: Reaction Stoichiometry (10 mmol Scale)

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| Substrate | 200.18 | 1.0 | 2.00 g | Starting Material |

| Oxalyl Chloride | 126.93 | 1.5 | 1.30 mL | Chlorinating Agent |

| Anhydrous DMF | 73.09 | 0.05 | 38 µL | Catalyst |

| Anhydrous DCM | 84.93 | N/A | 20.0 mL | Solvent (0.5 M) |

Experimental Protocol: Step-by-Step Methodology

Self-Validating System: This protocol is designed to be self-validating. Because the resulting

Fig 2. Step-by-step workflow for the synthesis and isolation of the acid chloride.

Step 1: Equipment Preparation

-

Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar.

-

Fit the flask with a rubber septum and a gas bubbler (vented to a base trap to neutralize evolved

and -

Backfill the flask with Argon three times to ensure a strictly anhydrous environment.

Step 2: Reagent Addition

-

Add 2.00 g (10.0 mmol) of 2-(3,5-dimethylphenyl)-2,2-difluoroacetic acid to the flask.

-

Inject 20.0 mL of anhydrous Dichloromethane (DCM) to achieve a 0.5 M concentration.

-

Inject 38 µL (0.05 mmol) of anhydrous DMF.

-

Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 5 minutes.

Step 3: Activation & Reaction

-

Using a gas-tight syringe, add 1.30 mL (15.0 mmol) of oxalyl chloride dropwise over 10 minutes.

-

Observation: Immediate effervescence will occur as the Vilsmeier reagent forms and reacts, releasing

and

-

-

Remove the ice-water bath and allow the reaction to warm to ambient temperature (20 °C).

-

Stir vigorously for 2 to 4 hours.

-

Validation Check: The reaction is generally complete when gas evolution completely ceases.

-

Step 4: Analytical Verification (Methanol Quench)

-

Withdraw a 10 µL aliquot of the reaction mixture.

-

Quench the aliquot into a GC vial containing 100 µL of anhydrous methanol and 1 drop of triethylamine.

-

Analyze the quenched sample via LC-MS or TLC. The presence of the corresponding methyl ester confirms the successful formation of the acid chloride.

Step 5: Isolation & Downstream Handling

-

Transfer the flask to a rotary evaporator. Ensure the vacuum pump is protected by a cold trap and a base trap.

-

Concentrate the mixture in vacuo at 25 °C to remove the DCM and the volatile excess of oxalyl chloride (BP: 61 °C).

-

Co-evaporate with an additional 5 mL of anhydrous toluene to azeotropically remove any residual traces of oxalyl chloride or

. -

Critical Handling Note: The resulting 2-(3,5-dimethylphenyl)-2,2-difluoroacetyl chloride is obtained as a crude, moisture-sensitive oil. Do not attempt to purify it via column chromatography. It must be dissolved in an appropriate anhydrous solvent (e.g., THF or DCM) and used immediately in the subsequent coupling step.

References

-

The Journal of Organic Chemistry (ACS Publications).A Dual Catalytic Approach for the Halogen-Bonding-Mediated Reductive Cleavage of α-Bromodifluoroesters and Amides.

-difluoroacetic acids). URL:[Link]

Catalytic Functionalization of 2-(3,5-Dimethylphenyl)-2,2-difluoroacetic Acid: Application Notes and Protocols for Advanced Drug Discovery

Introduction: The Strategic Value of the Difluoromethyl Moiety in Medicinal Chemistry

The incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide range of pharmacokinetic and pharmacodynamic properties. Among the various fluorinated motifs, the difluoromethyl group (CF2) holds a privileged position. Its unique electronic properties, acting as a lipophilic hydrogen bond donor and a metabolically stable isostere for hydroxyl or thiol groups, can significantly enhance target affinity, metabolic stability, and cell membrane permeability. 2-(3,5-Dimethylphenyl)-2,2-difluoroacetic acid is a key precursor for the introduction of the 3,5-dimethylphenyldifluoromethyl moiety, a substituent with the potential to confer desirable lipophilic and metabolic characteristics to bioactive molecules. This guide provides detailed application notes and protocols for the catalytic functionalization of this valuable building block, with a focus on methods that offer broad applicability and functional group tolerance, essential for late-stage functionalization in drug development programs.

The following sections will delve into two primary catalytic strategies for the derivatization of 2-(3,5-Dimethylphenyl)-2,2-difluoroacetic acid: Decarboxylative Cross-Coupling and Direct C-H Functionalization . Each section will provide a detailed theoretical framework, step-by-step experimental protocols, and data interpretation guidelines.

I. Decarboxylative Cross-Coupling: Harnessing Radical Intermediates for Carbon-Carbon Bond Formation

Decarboxylative cross-coupling reactions have emerged as a powerful and versatile strategy for the formation of new carbon-carbon and carbon-heteroatom bonds.[1][2] This approach utilizes readily available and relatively inexpensive carboxylic acids as starting materials, which upon decarboxylation, generate radical intermediates that can participate in a variety of coupling reactions. For 2-(3,5-Dimethylphenyl)-2,2-difluoroacetic acid, this strategy is particularly attractive as it allows for the direct conversion of the carboxylic acid moiety into a diverse array of functional groups.

A. Silver-Catalyzed Decarboxylative Allylation

Scientific Principle: Silver-catalyzed decarboxylation of α,α-difluoroarylacetic acids provides a mild and efficient route to generate α,α-difluoroarylmethyl radicals.[3][4][5] In the presence of a suitable radical acceptor, such as an allyl sulfone, this radical intermediate can undergo an addition reaction to form a new carbon-carbon bond, yielding a difluoroallylated product. The 3,5-dimethyl substitution on the phenyl ring is expected to be well-tolerated in this transformation.

Experimental Workflow:

Caption: Workflow for Silver-Catalyzed Decarboxylative Allylation.

Detailed Protocol:

-

Reagent Preparation: In a clean, dry reaction vessel, combine 2-(3,5-Dimethylphenyl)-2,2-difluoroacetic acid (1.0 equiv), allyl sulfone (1.5 equiv), silver nitrate (AgNO₃, 0.1 equiv), and potassium persulfate (K₂S₂O₈, 2.0 equiv).

-

Solvent Addition: Add a mixture of acetonitrile (MeCN) and water (e.g., 3:1 v/v) to achieve a substrate concentration of 0.1 M.

-

Reaction Execution: Stir the reaction mixture vigorously at a pre-determined temperature (typically between 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-(3,5-dimethylphenyl)-3,3-difluoroprop-1-ene.

Data Summary (Expected Outcome):

| Entry | Allyl Sulfone | Catalyst Loading (mol%) | Oxidant | Solvent | Temp (°C) | Expected Yield (%) |

| 1 | Phenylallyl sulfone | 10 | K₂S₂O₈ | MeCN/H₂O | 80 | 75-85 |

| 2 | Methylallyl sulfone | 10 | K₂S₂O₈ | MeCN/H₂O | 80 | 70-80 |

B. Silver-Catalyzed Decarboxylative Alkynylation

Scientific Principle: Similar to allylation, the silver-catalyzed decarboxylation of 2-(3,5-Dimethylphenyl)-2,2-difluoroacetic acid can be coupled with an alkynylating agent to forge a new C(sp³)-C(sp) bond.[6] Ethynylbenziodoxolone (EBX) reagents are effective and stable sources of alkynyl radicals for this transformation.

Catalytic Cycle:

Caption: Proposed Catalytic Cycle for Decarboxylative Alkynylation.

Detailed Protocol:

-

Reagent Combination: To a reaction tube, add 2-(3,5-Dimethylphenyl)-2,2-difluoroacetic acid (1.0 equiv), the desired ethynylbenziodoxolone (EBX) reagent (1.2 equiv), silver nitrate (AgNO₃, 0.2 equiv), and potassium persulfate (K₂S₂O₈, 2.0 equiv).

-

Solvent Addition: Add a suitable solvent, such as a mixture of 1,2-dichloroethane (DCE) and water (e.g., 5:1 v/v), to achieve a substrate concentration of 0.2 M.

-

Reaction Conditions: Stir the mixture at an elevated temperature (e.g., 80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the residue by flash chromatography to yield the alkynylated product.

Data Summary (Expected Outcome):

| Entry | EBX Reagent | Catalyst Loading (mol%) | Oxidant | Solvent | Temp (°C) | Expected Yield (%) |

| 1 | (Triisopropylsilyl)ethynyl-EBX | 20 | K₂S₂O₈ | DCE/H₂O | 80 | 65-75 |

| 2 | Phenylethynyl-EBX | 20 | K₂S₂O₈ | DCE/H₂O | 80 | 60-70 |

II. Direct C-H Functionalization: A Step-Economic Approach

Direct C-H functionalization represents a highly atom- and step-economical approach to the synthesis of complex molecules by avoiding the pre-functionalization of starting materials.[7] For 2-(3,5-Dimethylphenyl)-2,2-difluoroacetic acid, the aryl C-H bonds are potential sites for catalytic functionalization, offering a direct route to biaryl derivatives or other substituted analogues.

A. Palladium-Catalyzed C-H Arylation

Scientific Principle: Palladium-catalyzed direct C-H arylation has become a powerful tool for the construction of biaryl linkages. While the carboxylic acid group can act as a directing group, its effectiveness can be variable. For aryl acetic acids, derivatization to a more strongly coordinating directing group, such as an 8-aminoquinoline amide, can facilitate regioselective C-H activation at the ortho position. Given the meta-substitution pattern of the starting material, C-H activation would be expected to occur at the C2, C4, or C6 positions of the phenyl ring.

Experimental Workflow:

Caption: Workflow for Palladium-Catalyzed Directed C-H Arylation.

Detailed Protocol:

-

Directing Group Installation: Convert 2-(3,5-Dimethylphenyl)-2,2-difluoroacetic acid to its 8-aminoquinoline amide derivative using standard amide coupling conditions (e.g., HATU, DIPEA in DMF).

-

C-H Arylation: In a sealed tube, combine the amide substrate (1.0 equiv), an aryl halide (1.5 equiv), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 0.05 equiv), a ligand if necessary (e.g., a phosphine ligand), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv) in a suitable solvent like toluene or 1,4-dioxane.

-

Reaction Execution: Heat the reaction mixture at a high temperature (e.g., 110-130 °C) for several hours, monitoring by LC-MS.

-

Work-up and Purification: After completion, cool the reaction, filter off the solids, and concentrate the filtrate. Purify the crude product by column chromatography.

-

Directing Group Removal: Cleave the 8-aminoquinoline directing group under appropriate conditions (e.g., acidic or basic hydrolysis) to yield the ortho-arylated 2-(3,5-dimethylphenyl)-2,2-difluoroacetic acid derivative.

Data Summary (Expected Outcome):

| Entry | Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Expected Yield (%) |

| 1 | 4-Iodoanisole | Pd(OAc)₂ | K₂CO₃ | Toluene | 120 | 50-60 |

| 2 | 3-Bromopyridine | Pd(OAc)₂ | Cs₂CO₃ | Dioxane | 130 | 45-55 |

III. Photoredox-Catalyzed Minisci-Type Reaction

Scientific Principle: The Minisci reaction is a powerful method for the C-H alkylation of electron-deficient heterocycles.[8] Photoredox catalysis has enabled milder and more versatile Minisci-type reactions. The 3,5-dimethylphenyldifluoromethyl radical, generated via photoredox-mediated decarboxylation of the corresponding carboxylic acid, can add to protonated N-heterocycles to afford functionalized products. This approach is particularly valuable for late-stage functionalization of complex, drug-like molecules containing heterocyclic motifs.

Catalytic Cycle:

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Advancements in double decarboxylative coupling reactions of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Silver-catalyzed decarboxylative radical allylation of α,α-difluoroarylacetic acids for the construction of CF2-allyl bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

- 5. researchgate.net [researchgate.net]

- 6. Silver-Catalyzed Decarboxylative Alkynylation of α,α-Difluoroarylacetic Acids with Ethynylbenziodoxolone Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Versatile Pd(II)-Catalyzed C-H Activation/Aryl-Aryl Coupling of Benzoic and Phenyl Acetic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Photoredox-mediated Minisci C–H alkylation of N-heteroarenes using boronic acids and hypervalent iodine - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-(3,5-Dimethylphenyl)-2,2-difluoroacetic Acid Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing yield bottlenecks or side-product contamination during the synthesis of 2-(3,5-dimethylphenyl)-2,2-difluoroacetic acid.

The standard synthetic route involves a copper-mediated Ullmann-type cross-coupling of 1-iodo-3,5-dimethylbenzene with ethyl bromodifluoroacetate, followed by the basic saponification of the resulting ester. While conceptually straightforward, the unique electronic properties of the difluoroalkyl group make this pathway highly susceptible to thermal degradation, homocoupling, and unintended decarboxylation.

Synthetic Workflow & Failure Pathways

The diagram below illustrates the intended two-step synthetic pathway alongside the primary side-reactions that compromise yield.

Fig 1: Two-step synthesis workflow and primary failure pathways.

Process Optimization Data

The cross-coupling step is highly sensitive to the activation state of the copper and the steady-state concentration of the fluorinated radical. Table 1 summarizes the quantitative impact of reaction parameters on the yield of the intermediate ester.

Table 1: Effect of Reaction Conditions on Cross-Coupling Yield and Homocoupling